molecular formula C13H14N2O2 B13699126 Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate

Cat. No.: B13699126
M. Wt: 230.26 g/mol
InChI Key: YLDFUMQCUZAHLN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol to yield the desired product. The reaction conditions often require heating and the use of a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(p-tolyl)-1H-imidazole-4-carboxylate
  • Methyl 5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(p-tolyl)-1H-imidazole-5-carboxylate

Uniqueness

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is unique due to the specific substitution pattern on the imidazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be exploited in various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

YLDFUMQCUZAHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC

Origin of Product

United States

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